molecular formula C7H7BrO4 B2410420 Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate CAS No. 1479928-19-2

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Cat. No.: B2410420
CAS No.: 1479928-19-2
M. Wt: 235.033
InChI Key: SVQVQPVHJYSUQE-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is an organic compound with the molecular formula C8H7BrO4 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom, making it a brominated furan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate typically involves the bromination of furan derivatives followed by esterification. One common method involves the bromination of furan to produce 3-bromofuran, which is then subjected to further reactions to introduce the hydroxyacetate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted furan derivatives.

Scientific Research Applications

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyacetate group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran: A simpler brominated furan derivative used in similar synthetic applications.

    Methyl 2-(2-furyl)-2-hydroxyacetate: A non-brominated analog with different reactivity and applications.

    2-Bromo-3-furancarboxylic acid: Another brominated furan derivative with distinct chemical properties.

Uniqueness

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is unique due to the presence of both the bromine atom and the hydroxyacetate group, which confer specific reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO4/c1-11-7(10)5(9)6-4(8)2-3-12-6/h2-3,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVQPVHJYSUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479928-19-2
Record name methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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